炔丙基-PEG1-SS-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

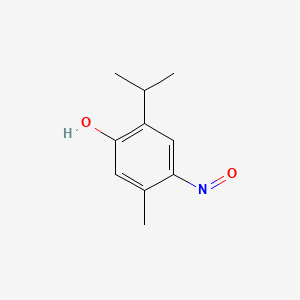

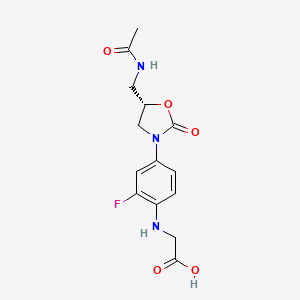

Propargyl-PEG1-SS-alcohol is a versatile compound widely used in scientific research and industrial applications. It is a Click Chemistry-ready crosslinker containing a propargyl group, a hydroxyl group, and a cleavable disulfide bond . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

科学研究应用

Propargyl-PEG1-SS-alcohol has a wide range of applications in scientific research, including:

作用机制

Target of Action

Propargyl-PEG1-SS-alcohol is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The compound’s primary targets are azide-bearing compounds or biomolecules . These targets play a crucial role in the formation of stable triazole linkages, which are essential in the creation of ADCs .

Mode of Action

The propargyl groups in Propargyl-PEG1-SS-alcohol can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields stable triazole linkages . The hydroxyl group present in the compound enables further derivatization or replacement with other reactive functional groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of Propargyl-PEG1-SS-alcohol is the copper-catalyzed azide-alkyne Click Chemistry . This pathway leads to the formation of stable triazole linkages, which are integral to the structure and function of ADCs .

Pharmacokinetics

As a cleavable linker used in the synthesis of adcs, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact the bioavailability and efficacy of the resulting ADCs .

Result of Action

The result of Propargyl-PEG1-SS-alcohol’s action is the formation of stable triazole linkages . These linkages are crucial in the structure of ADCs, enabling the targeted delivery of cytotoxic drugs to cancer cells .

Action Environment

The action of Propargyl-PEG1-SS-alcohol can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne Click Chemistry requires specific conditions for optimal efficiency . Additionally, the compound should be stored under recommended conditions to maintain its stability .

生化分析

Biochemical Properties

Propargyl-PEG1-SS-alcohol plays a significant role in biochemical reactions, particularly in the synthesis of ADCs . It interacts with biomolecules containing Azide groups through a copper-catalyzed azide-alkyne cycloaddition (CuAAc) . This interaction forms a stable triazole linkage, which is crucial in the formation of ADCs .

Cellular Effects

The cellular effects of Propargyl-PEG1-SS-alcohol are primarily observed in its role as an ADC linker. ADCs, which are comprised of an antibody attached to a cytotoxin through an ADC linker like Propargyl-PEG1-SS-alcohol, have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Propargyl-PEG1-SS-alcohol involves its ability to form stable triazole linkages with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This binding interaction is crucial for the formation of ADCs, which can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Its stability and degradation are crucial factors in its effectiveness as an ADC linker .

Dosage Effects in Animal Models

The dosage effects of Propargyl-PEG1-SS-alcohol in animal models are largely dependent on the specific ADC that it is part of. The effects can vary with different dosages, and there may be threshold effects or toxic/adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving Propargyl-PEG1-SS-alcohol are primarily related to its role in the synthesis of ADCs . It interacts with enzymes and cofactors during the copper-catalyzed azide-alkyne Click Chemistry process .

Transport and Distribution

The transport and distribution of Propargyl-PEG1-SS-alcohol within cells and tissues are determined by its role as an ADC linker . It can interact with transporters or binding proteins during the formation of ADCs .

Subcellular Localization

The subcellular localization of Propargyl-PEG1-SS-alcohol is influenced by the specific ADC that it is part of . It may be directed to specific compartments or organelles based on the targeting signals or post-translational modifications of the ADC .

准备方法

Synthetic Routes and Reaction Conditions

Propargyl-PEG1-SS-alcohol is synthesized through a series of chemical reactions involving the introduction of a propargyl group, a polyethylene glycol (PEG) unit, and a cleavable disulfide bond. The synthesis typically involves the following steps:

Introduction of the Propargyl Group: The propargyl group is introduced through a reaction with propargyl chloride and a suitable base, such as sodium hydride.

PEGylation: The PEG unit is introduced through a reaction with a PEG derivative, such as PEG-diol, under suitable conditions.

Formation of the Disulfide Bond: The disulfide bond is introduced through a reaction with a disulfide-containing reagent, such as cystamine.

Industrial Production Methods

Industrial production of Propargyl-PEG1-SS-alcohol involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, and the product is typically purified through column chromatography or recrystallization .

化学反应分析

Types of Reactions

Propargyl-PEG1-SS-alcohol undergoes various types of chemical reactions, including:

Click Chemistry Reactions: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.

Reduction Reactions: The disulfide bond can be cleaved under reducing conditions, such as with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reactions: The hydroxyl group can undergo substitution reactions with various reagents to introduce different functional groups.

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper sulfate and sodium ascorbate are commonly used as catalysts.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used as reducing agents.

Substitution: Various alkylating or acylating agents can be used for substitution reactions.

Major Products

Triazole Linkages: Formed through CuAAC reactions.

Cleaved Disulfide Products: Formed through reduction reactions.

Substituted Derivatives: Formed through substitution reactions.

相似化合物的比较

Propargyl-PEG1-SS-alcohol is unique due to its combination of a propargyl group, a PEG unit, and a cleavable disulfide bond. Similar compounds include:

Propargyl-PEG1-acid: Contains a propargyl group and a PEG unit but lacks the cleavable disulfide bond.

Propargyl-PEG2-SS-alcohol: Contains a longer PEG unit but otherwise similar structure.

The uniqueness of Propargyl-PEG1-SS-alcohol lies in its cleavable disulfide bond, which allows for controlled release of linked molecules under reducing conditions .

属性

IUPAC Name |

2-(2-prop-2-ynoxyethyldisulfanyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S2/c1-2-4-9-5-7-11-10-6-3-8/h1,8H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZUBJGVOIBKLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

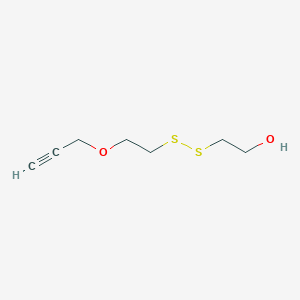

Canonical SMILES |

C#CCOCCSSCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

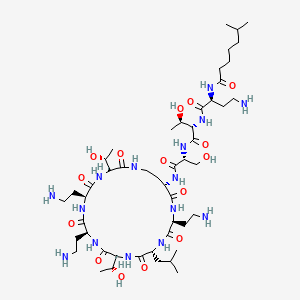

![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)

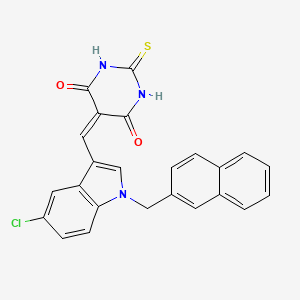

![2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid](/img/structure/B610150.png)

![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B610153.png)

![2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride](/img/structure/B610158.png)